![molecular formula C10H16N2OS B2536183 1-(Tert-butyl)-3-(thiophen-3-ylmethyl)urea CAS No. 1209931-78-1](/img/structure/B2536183.png)
1-(Tert-butyl)-3-(thiophen-3-ylmethyl)urea
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Description
1-(Tert-butyl)-3-(thiophen-3-ylmethyl)urea, also known as TU, is a compound that has been extensively studied for its biochemical and physiological effects. TU is a urea derivative that has been synthesized using various methods, and it has been found to have potential applications in scientific research.
Scientific Research Applications
Cyclodextrin Complexation and Molecular Devices
Research involving urea-linked cyclodextrin complexes, such as the study by Lock et al. (2004), explores the photoisomerization properties of certain stilbene compounds within binary complexes. These studies have implications for the development of molecular devices, showcasing the potential of urea derivatives in facilitating complex molecular interactions and transformations Lock et al., 2004.
Lithiation Reactions
Smith et al. (2013) explored the lithiation of N-(pyridin-3-ylmethyl)pivalamide and related compounds, demonstrating the utility of tert-butyl and urea derivatives in organic synthesis. This research outlines how modifications at the urea group can influence lithiation sites, offering insights into the synthetic versatility of urea derivatives Smith et al., 2013.
Antiarrhythmic and Hypotensive Activity
Urea derivatives have also been investigated for their potential medicinal properties. Chalina et al. (1998) synthesized and evaluated new 1,3-disubstituted ureas for their antiarrhythmic and hypotensive properties, highlighting the pharmaceutical applications of such compounds Chalina et al., 1998.
Photodegradation Studies
Keum et al. (2002) studied the photodegradation of diafenthiuron, a thiourea derivative, in various aqueous solutions. This research is significant for understanding the environmental fate and degradation pathways of urea-based pesticides Keum et al., 2002.
Acetylcholinesterase Inhibition
Vidaluc et al. (1995) synthesized flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to evaluate their antiacetylcholinesterase activity. This study demonstrates the potential of urea derivatives in designing inhibitors for enzyme targets, relevant in treating diseases such as Alzheimer's Vidaluc et al., 1995.
properties
IUPAC Name |
1-tert-butyl-3-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-10(2,3)12-9(13)11-6-8-4-5-14-7-8/h4-5,7H,6H2,1-3H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYZIXUOZWOYFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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